molecular formula C4H6O3 B3192339 (E)-3-Methoxyacrylic acid CAS No. 6214-29-5

(E)-3-Methoxyacrylic acid

Cat. No.: B3192339
CAS No.: 6214-29-5
M. Wt: 102.09 g/mol
InChI Key: VFUQDUGKYYDRMT-NSCUHMNNSA-N
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Description

(E)-3-Methoxyacrylic acid is an organic compound with the molecular formula C4H6O3 It is characterized by the presence of a methoxy group attached to the third carbon of an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Methoxyacrylic acid can be synthesized through several methods. One common approach involves the esterification of methoxyacetic acid with acrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester.

Another method involves the methoxylation of acrylic acid using methanol in the presence of a strong acid catalyst like hydrochloric acid. This reaction proceeds through the formation of an intermediate, which is then converted to this compound upon further reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Methoxyacrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methoxyacrylic acid derivatives.

    Reduction: Reduction reactions can convert it to methoxypropionic acid.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various methoxyacrylic acid derivatives, methoxypropionic acid, and substituted acrylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-Methoxyacrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.

Mechanism of Action

The mechanism of action of (E)-3-Methoxyacrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its methoxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methoxyacetic acid
  • Acrylic acid
  • Methoxypropionic acid

Comparison

(E)-3-Methoxyacrylic acid is unique due to the presence of the methoxy group at the third carbon position, which imparts distinct chemical properties compared to similar compounds. For instance, methoxyacetic acid lacks the acrylic backbone, while acrylic acid does not have the methoxy group. Methoxypropionic acid, on the other hand, has a different arrangement of the methoxy group, leading to variations in reactivity and applications.

Properties

IUPAC Name

(E)-3-methoxyprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUQDUGKYYDRMT-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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